molecular formula C9H5F2NO B13415383 2,2-Difluoro-3-oxo-3-phenylpropanenitrile CAS No. 71683-04-0

2,2-Difluoro-3-oxo-3-phenylpropanenitrile

Cat. No.: B13415383
CAS No.: 71683-04-0
M. Wt: 181.14 g/mol
InChI Key: SKGHUYIMVHKRBC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-oxo-3-phenylpropanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms, a phenyl group, and a nitrile group attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile typically involves the introduction of fluorine atoms into a precursor molecule. One common method is the fluorination of 3-oxo-3-phenylpropanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-oxo-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,2-Difluoro-3-oxo-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to exert its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2-Fluoro-3-oxo-3-phenylpropanenitrile: Contains only one fluorine atom, leading to variations in stability and reactivity.

    2,2-Difluoro-3-oxo-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

2,2-Difluoro-3-oxo-3-phenylpropanenitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

CAS No.

71683-04-0

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

2,2-difluoro-3-oxo-3-phenylpropanenitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H

InChI Key

SKGHUYIMVHKRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)(F)F

Origin of Product

United States

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